molecular formula CH4KO B1262500 Potassium methoxide CAS No. 865-33-8

Potassium methoxide

Cat. No.: B1262500
CAS No.: 865-33-8
M. Wt: 71.140 g/mol
InChI Key: VXJPCEOTZNHHOA-UHFFFAOYSA-N
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Description

Potassium methoxide: , also known as this compound, is a chemical compound with the formula CH₃OK. It is the potassium salt of methanol and is commonly used as a strong base and as a catalyst in various chemical reactions. This compound is a white to yellowish, hygroscopic, odorless crystalline powder that reacts violently with water, forming potassium hydroxide and methanol .

Mechanism of Action

Target of Action

Potassium methoxide, also known as potassium methanolate, is primarily used as a strong base and a catalyst for transesterification . Its primary targets are the molecules involved in the transesterification process, such as triglycerides in the production of biodiesel .

Mode of Action

This compound acts as a basic nucleophile, facilitating the dehalogenation of arylhalides . It also serves as a methoxylating agent for the methoxylation of bromo- and mesyloxyalkanes . As a catalyst, it accelerates the transesterification process, particularly in the production of biodiesel .

Biochemical Pathways

The compound plays a crucial role in the transesterification process, a key biochemical pathway in the production of biodiesel . This process involves the reaction of triglycerides with methanol (or another short-chained alcohol) to produce esters and glycerol . This compound facilitates this reaction, leading to the efficient production of biodiesel .

Pharmacokinetics

It’s important to note that this compound is a highly reactive compound that reacts violently with water, forming potassium hydroxide and methanol . This reactivity needs to be carefully managed in industrial settings.

Result of Action

The primary result of this compound’s action is the efficient production of biodiesel through the transesterification process . It also facilitates the formation of fatty soaps, with higher yields obtained compared to using sodium methoxide .

Action Environment

The action of this compound is influenced by environmental factors. For instance, it is hygroscopic and reacts violently with water . Therefore, it must be handled in an environment with controlled moisture levels. Additionally, it is a white to yellowish, odorless crystalline powder, and its solutions are highly basic and have a corrosive effect . These properties necessitate careful handling and storage procedures to ensure its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Potassium methanolate plays a significant role in biochemical reactions due to its strong basic nature. It interacts with various enzymes, proteins, and other biomolecules, primarily through deprotonation reactions. For instance, potassium methanolate can deprotonate alcohols, phenols, and carboxylic acids, making it a valuable reagent in organic synthesis. The compound’s ability to act as a strong base allows it to facilitate the formation of enolates from carbonyl compounds, which are crucial intermediates in many biochemical pathways .

Cellular Effects

Potassium methanolate influences various cellular processes by altering the pH and ionic balance within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s strong basic nature can lead to the deprotonation of cellular components, disrupting normal cellular functions. Additionally, potassium methanolate can interfere with the activity of enzymes that are pH-sensitive, leading to changes in metabolic flux and gene expression .

Molecular Mechanism

At the molecular level, potassium methanolate exerts its effects through deprotonation and nucleophilic substitution reactions. The compound can bind to and deprotonate acidic protons in biomolecules, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical reactions, such as the formation of carbon-carbon bonds or the cleavage of ester bonds. Potassium methanolate can also inhibit or activate enzymes by altering their active sites through deprotonation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium methanolate can change over time due to its stability and degradation. The compound is hygroscopic and can absorb moisture from the air, leading to the formation of potassium hydroxide and methanol. This degradation can affect the compound’s reactivity and long-term effects on cellular function. In in vitro and in vivo studies, the stability of potassium methanolate is crucial for maintaining consistent experimental conditions .

Dosage Effects in Animal Models

The effects of potassium methanolate vary with different dosages in animal models. At low doses, the compound can act as a mild base, facilitating biochemical reactions without causing significant toxicity. At high doses, potassium methanolate can lead to adverse effects, such as tissue damage and disruption of normal cellular functions. Threshold effects are observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .

Metabolic Pathways

Potassium methanolate is involved in various metabolic pathways, primarily through its role as a strong base. It interacts with enzymes and cofactors that participate in deprotonation and nucleophilic substitution reactions. The compound can affect metabolic flux by altering the availability of reactive intermediates and influencing the activity of key enzymes. For example, potassium methanolate can facilitate the formation of enolates, which are important intermediates in gluconeogenesis and other metabolic pathways .

Transport and Distribution

Within cells and tissues, potassium methanolate is transported and distributed based on its ionic nature. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Potassium methanolate’s localization and accumulation can affect its reactivity and impact on cellular processes. For instance, the compound’s distribution within specific cellular compartments can influence its ability to deprotonate biomolecules and participate in biochemical reactions .

Subcellular Localization

Potassium methanolate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity and function can be affected by its localization, as the local pH and ionic environment can influence its reactivity. For example, potassium methanolate’s presence in the mitochondria can impact mitochondrial metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Comparison with Similar Compounds

Properties

CAS No.

865-33-8

Molecular Formula

CH4KO

Molecular Weight

71.140 g/mol

IUPAC Name

potassium;methanolate

InChI

InChI=1S/CH4O.K/c1-2;/h2H,1H3;

InChI Key

VXJPCEOTZNHHOA-UHFFFAOYSA-N

SMILES

C[O-].[K+]

Canonical SMILES

CO.[K]

density

1.7 g/cm³

flash_point

11 °C c.c.

melting_point

No melting point;  decomposes at >50 °C

Key on ui other cas no.

865-33-8

physical_description

Liquid
WHITE-TO-YELLOW HYGROSCOPIC POWDER.

Pictograms

Flammable; Corrosive; Irritant

solubility

Solubility in water: reaction

Synonyms

potassium methylate

vapor_pressure

Vapor pressure, Pa at 25 °C: (negligible)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium methoxide
Customer
Q & A

Q1: What is the primary application of potassium methoxide in organic synthesis?

A1: this compound is widely recognized as a catalyst in transesterification reactions [, , , ]. This process is crucial for biodiesel production, where it facilitates the conversion of triglycerides from vegetable oils or animal fats into fatty acid methyl esters (FAME) [, , , ].

Q2: How does the catalytic activity of this compound compare to other alkaline catalysts in biodiesel production?

A2: Studies show that this compound exhibits superior catalytic activity compared to potassium hydroxide and sodium hydroxide in biodiesel production [, ]. It accelerates the reaction and leads to a higher conversion equilibrium, resulting in better biodiesel yields [, ].

Q3: Are there any drawbacks to using this compound as a catalyst in biodiesel production?

A3: While highly effective, this compound can lead to the formation of undesirable soap as a byproduct, especially when the feedstock contains free fatty acids [, ]. This can impact the purity and yield of the biodiesel produced.

Q4: Besides biodiesel production, what other applications utilize this compound's catalytic properties?

A4: this compound is a versatile catalyst employed in various other reactions. For example, it facilitates the dehalogenative deuteration of aryl halides, enabling the incorporation of deuterium into complex molecules for pharmaceutical and medicinal chemistry research []. It also catalyzes the anionic polymerization of lactones, leading to the synthesis of biodegradable polyesters [, ].

Q5: How does this compound promote dehalogenative deuteration reactions?

A5: In the presence of a deuterium source like CD3CN, this compound mediates the removal of a halogen atom from an aryl halide and its replacement with deuterium []. This method offers high deuterium incorporation and is particularly useful for labeling heteroarenes found in pharmaceuticals [].

Q6: Does this compound react with cellulose?

A6: Yes, this compound reacts with cellulose to form potassium cellulosates [, ]. This reaction is influenced by the concentration of this compound and can be enhanced by using co-solvents like dimethyl sulfoxide and pyridine [, ].

Q7: What is the significance of potassium cellulosate formation?

A7: Potassium cellulosates serve as valuable intermediates in the preparation of cellulose derivatives and can act as initiators for anionic graft polymerization of vinyl monomers [, ].

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula CH3KO and a molecular weight of 70.13 g/mol.

Q9: Does the cation associated with methoxide influence its reactivity?

A9: Yes, the counterion significantly affects methoxide reactivity. For instance, sodium methoxide exhibits higher basicity in methanol compared to this compound, particularly in reactions involving multi-charged adducts where stronger association with sodium ions is observed [].

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